molecular formula C19H31ClN2O3 B13117481 Leu-Leu-Obzlhydrochloride

Leu-Leu-Obzlhydrochloride

Cat. No.: B13117481
M. Wt: 370.9 g/mol
InChI Key: ACXLLBRYTXBRER-QJHJCNPRSA-N
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Description

Leu-Leu-Obzlhydrochloride, also known as L-leucyl-L-leucine benzyl ester hydrochloride, is a dipeptide derivative. This compound is a white to light yellow solid and is primarily used in biochemical research. It is derived from the amino acid leucine, which is essential for protein synthesis and various metabolic functions in the body.

Preparation Methods

The synthesis of Leu-Leu-Obzlhydrochloride typically involves amino acid chemical synthesis techniques. The process generally includes the following steps:

    Protection of Amino Groups: The amino groups of leucine are protected using a suitable protecting group.

    Coupling Reaction: The protected leucine is then coupled with another leucine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups are removed to yield the dipeptide.

    Esterification: The dipeptide is esterified with benzyl alcohol to form the benzyl ester.

    Hydrochloride Formation: Finally, the benzyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Leu-Leu-Obzlhydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Leu-Leu-Obzlhydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Leu-Leu-Obzlhydrochloride involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The compound may interact with enzymes involved in peptide synthesis and degradation, influencing various biochemical pathways .

Comparison with Similar Compounds

Leu-Leu-Obzlhydrochloride can be compared with other dipeptide derivatives such as:

    L-leucyl-L-isoleucine benzyl ester hydrochloride: Similar in structure but with isoleucine instead of leucine.

    L-leucyl-L-valine benzyl ester hydrochloride: Contains valine instead of leucine.

    L-leucyl-L-phenylalanine benzyl ester hydrochloride: Contains phenylalanine instead of leucine.

These compounds share similar properties but differ in their specific amino acid composition, leading to variations in their biochemical and pharmacological activities .

Properties

Molecular Formula

C19H31ClN2O3

Molecular Weight

370.9 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C19H30N2O3.ClH/c1-13(2)10-16(20)18(22)21-17(11-14(3)4)19(23)24-12-15-8-6-5-7-9-15;/h5-9,13-14,16-17H,10-12,20H2,1-4H3,(H,21,22);1H/t16-,17-;/m0./s1

InChI Key

ACXLLBRYTXBRER-QJHJCNPRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OCC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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